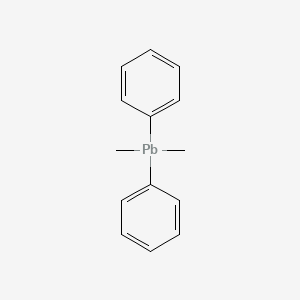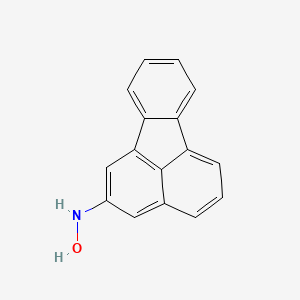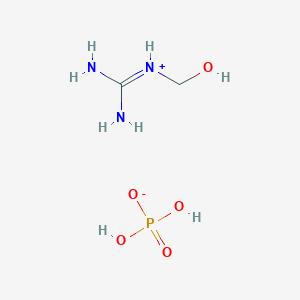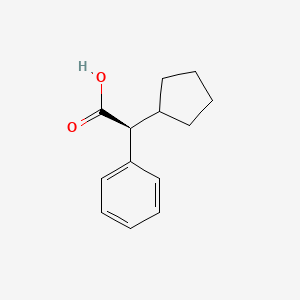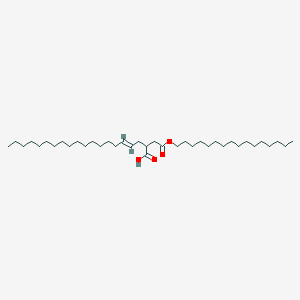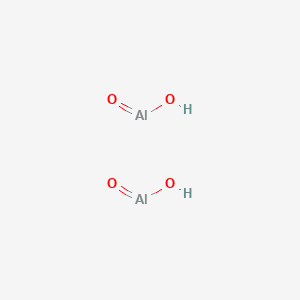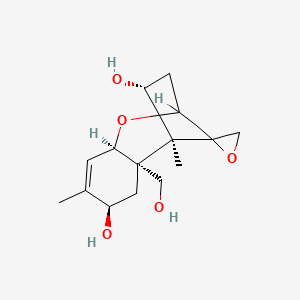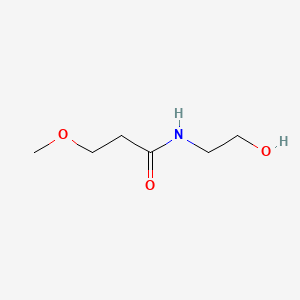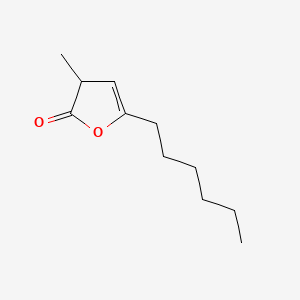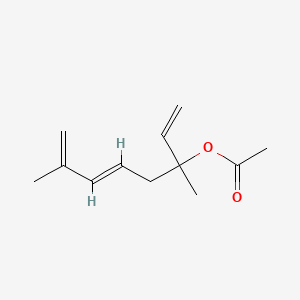
3,7-Dimethylocta-1,5,7-trien-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylocta-1,5,7-trien-3-yl acetate is an organic compound with the molecular formula C₁₂H₁₈O₂. It is known for its unique chemical structure, which includes a triene (three double bonds) and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-1,5,7-trien-3-yl acetate typically involves the esterification of 3,7-Dimethylocta-1,5,7-trien-3-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-1,5,7-trien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various esters and amides.
Scientific Research Applications
3,7-Dimethylocta-1,5,7-trien-3-yl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-1,5,7-trien-3-yl acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-1,5,7-trien-3-ol: Similar structure but lacks the acetate group.
3,7-Dimethylocta-1,3,6-triene: Similar structure but different positions of double bonds.
Linalool: A structurally related compound with similar fragrance properties.
Uniqueness
3,7-Dimethylocta-1,5,7-trien-3-yl acetate is unique due to its specific combination of a triene structure and an acetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the fragrance and flavor industries .
Properties
CAS No. |
53771-60-1 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(5E)-3,7-dimethylocta-1,5,7-trien-3-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6-8H,1-2,9H2,3-5H3/b8-7+ |
InChI Key |
BTTUBYGGUJLPGO-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=C)/C=C/CC(C)(C=C)OC(=O)C |
Canonical SMILES |
CC(=C)C=CCC(C)(C=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


